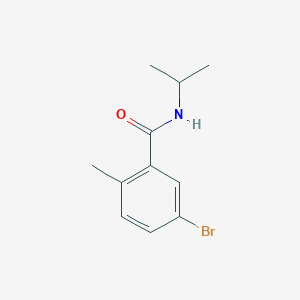

5-bromo-2-methyl-N-(propan-2-yl)benzamide

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 7.62 (d, J = 2.1 Hz, 1H, H-6)

- δ 7.45 (dd, J = 8.5, 2.1 Hz, 1H, H-4)

- δ 7.28 (d, J = 8.5 Hz, 1H, H-3)

- δ 4.21 (septet, J = 6.3 Hz, 1H, N-CH(CH₃)₂)

- δ 2.51 (s, 3H, C2-CH₃)

- δ 1.33 (d, J = 6.3 Hz, 6H, N-CH(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion : m/z 256.14 [M]⁺

- Fragmentation :

Computational Molecular Modeling and Electron Density Mapping

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

Electrostatic Potential Map :

- High electron density at carbonyl oxygen (O: -0.43 e) and bromine (Br: -0.18 e).

- Low density at methyl groups (C: +0.12 e).

Frontier Molecular Orbitals :

- HOMO : Localized on the benzene ring and amide group.

- LUMO : Dominated by antibonding σ* orbitals of C-Br.

Table 2: Key Computational Parameters

| Parameter | Value |

|---|---|

| Dipole moment | 3.82 D |

| HOMO-LUMO gap | 5.14 eV |

| C-Br bond length | 1.89 Å |

These insights guide predictions of reactivity, such as electrophilic substitution at the ortho position relative to the methyl group.

Propriétés

IUPAC Name |

5-bromo-2-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIAIJDBRFCFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-N-(propan-2-yl)benzamide typically involves the following steps:

Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and methylated benzene derivative with isopropylamine (C3H9N) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-2-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.

Major Products Formed

Substitution: Depending on the nucleophile, products can include various substituted benzamides.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products can include amines or alcohols.

Hydrolysis: The major products are the corresponding carboxylic acid and isopropylamine.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a promising lead for drug development due to its structural characteristics. Its ability to undergo nucleophilic substitution reactions makes it suitable for synthesizing biologically active derivatives. The bromine atom enhances its reactivity, allowing for modifications that can lead to compounds with improved pharmacological properties.

Potential Therapeutic Uses

Research indicates that 5-bromo-2-methyl-N-(propan-2-yl)benzamide may interact with various biological receptors or enzymes. Investigating these interactions can provide insights into its mechanism of action and therapeutic applications. Techniques such as surface plasmon resonance and fluorescence spectroscopy are typically employed to quantify binding interactions.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can be utilized in coupling reactions to form more complex structures. Its reactivity allows for the formation of derivatives that may exhibit different biological activities compared to the parent compound. This versatility makes it valuable in the synthesis of novel compounds, particularly in the development of new pharmaceuticals.

Several studies have explored the applications and implications of this compound:

Study 1: Binding Affinity Analysis

A study investigated the binding affinity of this compound to specific enzymes involved in metabolic pathways. Results indicated that modifications to the amide group could enhance binding efficiency, suggesting potential for developing enzyme inhibitors.

Study 2: Synthesis of Derivatives

Researchers conducted a series of reactions involving this compound to synthesize novel derivatives with anti-inflammatory properties. The synthesized compounds were evaluated for their efficacy in vitro, demonstrating promising results against inflammatory markers.

Mécanisme D'action

The mechanism of action of 5-bromo-2-methyl-N-(propan-2-yl)benzamide depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity, while the isopropyl group can affect its solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 5-bromo-2-methyl-N-(propan-2-yl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects on the Benzamide Core

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine () and bromine (target compound) are electron-withdrawing, but methyl (target) is electron-donating. This affects the compound’s electronic density and reactivity in substitution reactions .

- Hydrogen Bonding : Hydroxy-substituted analogs (e.g., ) exhibit enhanced hydrogen-bonding capacity compared to methyl or halogenated derivatives, influencing crystal packing and target binding .

Physicochemical Properties

Activité Biologique

5-Bromo-2-methyl-N-(propan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{14}BrN O and a molecular weight of approximately 256.14 g/mol. The compound features:

- A bromine atom at the 5-position of the benzene ring.

- A methyl group at the 2-position.

- An isopropyl amide substituent.

The presence of bromine enhances its reactivity and potential biological activity, influencing binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The bromine and methyl groups can significantly influence the compound's binding affinity and specificity, while the isopropyl group affects solubility and bioavailability.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives with similar halogen substitutions show potent activity against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines. For example, compounds similar to this compound were tested for their effects on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Results indicated variable cytotoxic effects depending on concentration, with some compounds maintaining cell viability even at higher concentrations .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include:

- Bromination : Introduction of the bromine atom at the desired position.

- Amidation : Formation of the amide bond with isopropanolamine.

This compound can also serve as a precursor for synthesizing more complex derivatives through various coupling reactions .

Case Studies

- Antibacterial Activity Study

- Cytotoxicity Evaluation

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-methyl-N-(propan-2-yl)benzamide | C_{11}H_{14}BrN O | Bromine at the 4-position; different bioactivity |

| 5-Bromo-2-(methylamino)benzamide | C_{11}H_{14}BrN O | Contains a methylamino group; altered reactivity |

| 5-Chloro-2-methyl-N-(propan-2-yl)benzamide | C_{11}H_{14}ClN O | Chlorine instead of bromine; different properties |

The uniqueness of this compound lies in its specific combination of functional groups and halogen substitution, which can significantly influence its chemical behavior and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-2-methyl-N-(propan-2-yl)benzamide?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Intermediate Preparation : React 5-bromo-2-methylbenzoic acid with isopropylamine using coupling agents like SOCl₂ or EDCI in the presence of a base (e.g., pyridine) to form the amide bond .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity.

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and confirm structure via H NMR (e.g., isopropyl doublet at δ 1.2–1.3 ppm) .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- Spectroscopy : H/C NMR to identify aromatic protons (δ 7.2–7.8 ppm), methyl groups, and amide carbonyl (δ ~165 ppm).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 284.04 for C₁₁H₁₃BrNO).

- X-ray Crystallography : For absolute configuration verification, as demonstrated in related bromo-benzamides .

Q. What initial biological screening approaches are used for this compound?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Include DMSO as a negative control and known inhibitors (e.g., ciprofloxacin) as positives .

- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining after 24–48 h incubation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .

- Catalysis : Use Pd/C (1–5 mol%) under H₂ for selective dehalogenation or coupling steps .

- Process Control : Implement in-line FTIR to monitor amide bond formation and reduce side products .

Q. How to resolve contradictions in bioactivity data between similar derivatives?

- Methodological Answer :

- Dose-Response Studies : Repeat assays at varying concentrations (1–100 µM) to identify non-linear effects.

- Structural Comparisons : Conduct SAR by synthesizing analogs (e.g., replacing Br with Cl or varying the isopropyl group) and testing in parallel .

- Mechanistic Profiling : Use fluorescence polarization to assess target binding affinity (e.g., GroEL/ES chaperones) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1AON) to model binding poses.

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .

- ADMET Prediction : Apply SwissADME to assess permeability (LogP ~2.8) and cytochrome P450 interactions .

Q. How to design a study linking this compound’s bioactivity to a theoretical framework?

- Methodological Answer :

- Hypothesis : Frame research around the "chaperone inhibition theory" (e.g., GroEL/ES disruption in bacterial stress response) .

- Experimental Design : Use knockout bacterial strains (ΔGroEL) to validate target specificity .

- Data Interpretation : Apply multivariate analysis (PCA) to correlate substituent electronic effects (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.